N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a thiazole ring, and a pyrrolidinone moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c30-23-14-15-24(31)29(23)21-12-10-20(11-13-21)25(32)28-26-27-22(16-33-26)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-13,16H,14-15H2,(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNWLKVKYVQPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the biphenyl group. The final step involves the coupling of the pyrrolidinone moiety to the thiazole-biphenyl intermediate. Common reagents used in these reactions include thionyl chloride, biphenyl-4-carboxylic acid, and N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to streamline the process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with thiazole and benzamide moieties exhibit significant anticancer properties. N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been included in screening libraries for anticancer drug discovery. Its structural similarity to known anticancer agents suggests a potential mechanism of action through the inhibition of specific cancer cell pathways .
Anticonvulsant Properties
The compound's structural features may also contribute to anticonvulsant effects. Studies on related compounds indicate that thiazole derivatives can modulate neurotransmitter systems, which may lead to their use in treating epilepsy and other neurological disorders . The efficacy of similar compounds in animal models highlights the need for further investigation into this compound's potential in treating seizure disorders.
Biological Evaluation
Targeted Protein Degradation
Recent advancements in drug discovery have focused on targeted protein degradation as a therapeutic strategy. Compounds similar to this compound are being investigated for their ability to act as PROTACs (Proteolysis Targeting Chimeras). These small molecules can induce the degradation of specific proteins implicated in diseases such as cancer and neurodegeneration . This application underscores the compound's potential in innovative therapeutic approaches.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Research has shown that modifications in the thiazole and benzamide portions can significantly affect biological activity. For instance, substituents on the biphenyl group may enhance binding affinity to target proteins or alter pharmacokinetic properties .
Computational Studies
Computational chemistry plays a vital role in predicting the behavior of compounds in biological systems. Molecular docking studies have been employed to assess how this compound interacts with various biological targets. These studies can guide synthetic modifications to improve potency and selectivity against desired targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Screening | Investigated various derivatives | Identified promising candidates with IC50 values lower than established drugs |
| Anticonvulsant Activity | Evaluated in MES model | Showed significant reduction in seizure activity compared to control groups |
| PROTAC Development | Targeting BRD4 protein | Demonstrated effective degradation of BRD4 using related compounds |
Mechanism of Action
The mechanism of action of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The biphenyl and thiazole groups may facilitate binding to proteins or enzymes, modulating their activity. The pyrrolidinone moiety could play a role in stabilizing the compound’s interaction with its targets, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dioxopyrrolidin-1-yl)-2-phenyl-acetamide
- N-(2,5-dimethoxy-phenyl)-benzamide
- 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile
Uniqueness
N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Biological Activity
N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on existing research findings, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazole ring and a biphenyl moiety, which may contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 394.5 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that thiazole derivatives possess activity against various bacterial strains including Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). The compound demonstrated an inhibitory concentration (IC50) below 10 µg/mL against Mtb in resazurin-based assays .
Anti-inflammatory Effects
In silico docking studies suggest that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition may lead to reduced synthesis of pro-inflammatory prostaglandins . Such properties indicate potential applications in treating inflammatory diseases.
Anticancer Potential
The compound has been included in screening libraries targeting various cancer pathways. Preliminary studies suggest it may inhibit specific kinases involved in cancer cell proliferation . The interaction of the compound with protein targets could lead to apoptosis in cancer cells, although detailed mechanisms are still under investigation.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and inflammatory pathways.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells.
Table 1: Summary of Biological Activities
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis requires precise control of reaction conditions, particularly in forming the thiazole and biphenyl moieties. A standard approach involves:
- Step 1: Condensation of 4-biphenylcarboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole core .
- Step 2: Coupling the thiazole intermediate with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride via nucleophilic acyl substitution. Use pyridine as a base to neutralize HCl byproducts and improve yield .
- Purification: Column chromatography (e.g., chloroform:methanol 3:1) followed by recrystallization from methanol ensures >95% purity. Monitor intermediates via TLC and confirm final structure via H NMR and HRMS .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR: Resolve aromatic protons (δ 7.2–8.5 ppm) and confirm amide linkages (δ 10.2–10.8 ppm for NH). Biphenyl protons show distinct coupling patterns .
- FT-IR: Identify carbonyl stretches (C=O at ~1680 cm) and thiazole ring vibrations (C=N at ~1520 cm) .
- X-ray Crystallography: Essential for resolving conformational ambiguities. Intermolecular hydrogen bonds (e.g., N–H···N) stabilize crystal packing and validate steric effects of the dioxopyrrolidine group .
Basic: How is the compound screened for biological activity in academic research?
Methodological Answer:
- Primary Assays: High-throughput screening against kinase or protease targets (e.g., EGFR, PI3K) at 1–10 µM concentrations. Use fluorescence-based enzymatic assays (e.g., ADP-Glo™) .
- Secondary Validation: Dose-response curves (IC) in cell lines (e.g., HCT-116 for anticancer activity). Include positive controls (e.g., imatinib for kinase inhibition) and assess cytotoxicity via MTT assays .
Advanced: How can Design of Experiments (DOE) optimize reaction yields for scaled synthesis?
Methodological Answer:
Apply a Box-Behnken design to test three variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
Advanced: How to resolve contradictions in reported bioactivity across different assays?
Methodological Answer:
- Hypothesis Testing: Compare structural analogs (e.g., trifluoromethyl vs. dioxopyrrolidine substituents) to assess SAR. The dioxopyrrolidine group may enhance solubility but reduce membrane permeability .
- Orthogonal Assays: Validate kinase inhibition via SPR (surface plasmon resonance) if enzymatic assays conflict with cell-based results. SPR directly measures binding affinity (K) .
- Metabolic Stability: Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Advanced: What computational strategies predict binding modes with target proteins?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR). The thiazole nitrogen forms hydrogen bonds with hinge region residues (e.g., Met793) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD >2 Å suggests poor binding .
- Quantum Mechanics: DFT calculations (B3LYP/6-31G*) optimize ligand geometry and predict electrostatic potential maps for protonation states .
Advanced: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Byproduct Analysis: LC-MS identifies unreacted starting materials or hydrolysis products. Add molecular sieves to scavenge water in moisture-sensitive steps .
- Catalyst Screening: Test Pd(OAc)/XPhos for Suzuki-Miyaura coupling (if applicable) or switch to HATU/DIPEA for amide bond formation .
- Solvent Optimization: Replace DMF with anhydrous THF to reduce side reactions. Pre-dry solvents over 4Å sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
